molecular formula C18H21N3O2S B2566173 2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide CAS No. 1797247-21-2

2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide

Cat. No.: B2566173
CAS No.: 1797247-21-2
M. Wt: 343.45
InChI Key: MLQMITABBMPYFM-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is a complex organic compound that features a cyclopentylsulfanyl group and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentylsulfanyl group and the attachment of the pyridazinone moiety to the phenyl ring.

    Formation of Cyclopentylsulfanyl Group: This step involves the reaction of cyclopentylthiol with an appropriate electrophile to form the cyclopentylsulfanyl group.

    Attachment of Pyridazinone Moiety: The pyridazinone moiety is synthesized separately and then attached to the phenyl ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyridazinone moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the pyridazinone moiety.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-21-18(23)11-10-16(20-21)14-8-4-5-9-15(14)19-17(22)12-24-13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQMITABBMPYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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